molecular formula CH3B3O6 B14209238 CID 53471620 CAS No. 754136-14-6

CID 53471620

Cat. No.: B14209238
CAS No.: 754136-14-6
M. Wt: 143.5 g/mol
InChI Key: ZLGZFXUBOXBBRU-UHFFFAOYSA-N
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Description

Based on standard characterization practices for novel compounds, its identity and purity would typically be confirmed through spectroscopic methods (e.g., NMR, IR, mass spectrometry) and elemental analysis . For known compounds, prior synthesis routes and spectral data would be cited to validate its structure . However, the absence of direct experimental data in the provided evidence necessitates reliance on comparative methodologies to contextualize its properties.

Properties

CAS No.

754136-14-6

Molecular Formula

CH3B3O6

Molecular Weight

143.5 g/mol

InChI

InChI=1S/CH3B3O6/c5-1(6)7-4-9-2-8-3-10-4/h1,5-6H

InChI Key

ZLGZFXUBOXBBRU-UHFFFAOYSA-N

Canonical SMILES

[B]1O[B]OB(O1)OC(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 53471620 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

CID 53471620 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties.

Scientific Research Applications

CID 53471620 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of CID 53471620 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

Structural analogues of CID 53471620 can be inferred from compounds with shared functional groups or scaffolds. For example:

Table 1: Structural and Physicochemical Properties of this compound and Analogues
Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 5-Chloropyrimidin-2-ylmethanamine (CID 295765)
Molecular Formula Not Available C33H50O8 C5H5ClN2
Molecular Weight (g/mol) Not Available 598.75 128.56
Solubility Not Available Lipid-soluble Highly soluble in polar solvents (e.g., DMSO, water)
Key Functional Groups Not Available Macrolide lactone, epoxy moiety Chloropyrimidine, amine


Key Observations :

  • Oscillatoxin D (CID 101283546), a macrolide derivative, exhibits lipid solubility due to its large hydrophobic backbone, contrasting with smaller, polar compounds like 5-Chloropyrimidin-2-ylmethanamine (CID 295765), which is water-soluble .
  • Functional groups such as amines or halogens (e.g., chlorine in CID 295765) significantly influence reactivity and bioavailability .

Functional Analogues

Functionally similar compounds may share applications in pharmaceuticals or industrial processes. For instance:

Table 2: Functional Comparison Based on Hypothetical Use Cases
Property This compound (Hypothetical) 5-Fluorophenylthiourea Derivative (CID 2049887) 1-(2-Methoxy-4-nitrophenyl)piperazine (CID 57416287)
Bioavailability Score Not Available 0.55 0.55
CYP Inhibition Not Available CYP1A2 inhibitor None
LogP (Partition Coefficient) Not Available 2.45 (WLOGP) 0.03 (Consensus)

Key Observations :

  • LogP values correlate with membrane permeability; higher LogP (e.g., CID 2049887) indicates greater lipophilicity, influencing tissue distribution .

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